4-(2,4,5-Trimethylbenzyl)piperidine
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Overview
Description
4-(2,4,5-Trimethylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound is characterized by the presence of a 2,4,5-trimethylbenzyl group attached to the piperidine ring. This structural feature imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trimethylbenzyl)piperidine typically involves the reaction of piperidine with 2,4,5-trimethylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,4,5-Trimethylbenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzyl piperidine derivatives .
Scientific Research Applications
4-(2,4,5-Trimethylbenzyl)piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2,4,5-Trimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocycle with one nitrogen atom.
2,4,5-Trimethylbenzyl chloride: A benzyl chloride derivative with three methyl groups.
N-Benzylpiperidine: A piperidine derivative with a benzyl group attached to the nitrogen atom.
Uniqueness
4-(2,4,5-Trimethylbenzyl)piperidine is unique due to the presence of the 2,4,5-trimethylbenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C15H23N |
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Molecular Weight |
217.35 g/mol |
IUPAC Name |
4-[(2,4,5-trimethylphenyl)methyl]piperidine |
InChI |
InChI=1S/C15H23N/c1-11-8-13(3)15(9-12(11)2)10-14-4-6-16-7-5-14/h8-9,14,16H,4-7,10H2,1-3H3 |
InChI Key |
CWRGNBBXWGXCNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC2CCNCC2)C |
Origin of Product |
United States |
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